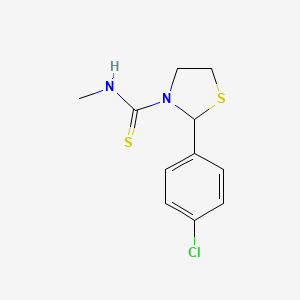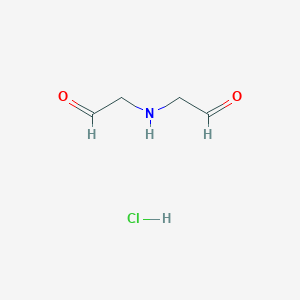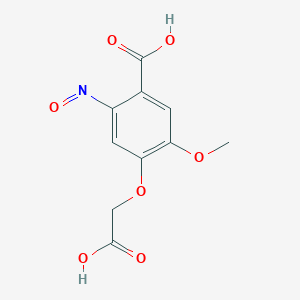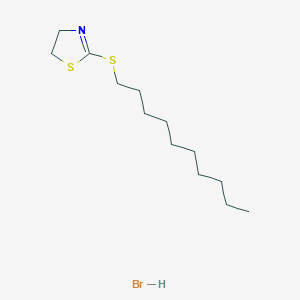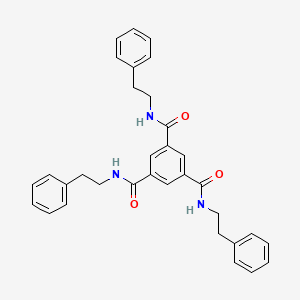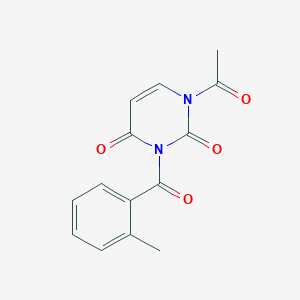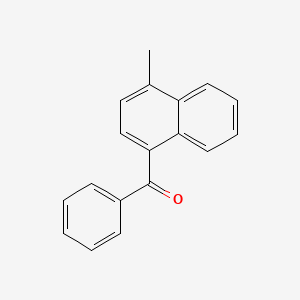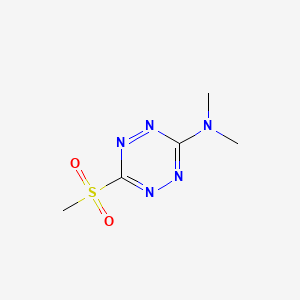![molecular formula C20H16O4 B14306305 2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate CAS No. 111922-86-2](/img/structure/B14306305.png)
2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate is an organic compound that features a phenyl group, a naphthalene moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate typically involves the esterification of 2-oxo-2-phenylethyl acetate with naphthalen-1-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl and naphthalene groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nature of the electrophile.
Scientific Research Applications
2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release active metabolites, which can then interact with biological targets such as enzymes and receptors. The phenyl and naphthalene groups may also contribute to the compound’s overall biological activity by facilitating binding to hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-phenylethyl acetate: Lacks the naphthalene moiety.
Naphthalen-1-yl acetate: Lacks the phenyl group.
Phenyl acetate: Lacks both the naphthalene and oxo groups.
Uniqueness
2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate is unique due to the presence of both phenyl and naphthalene groups, which confer distinct chemical and biological properties
Properties
CAS No. |
111922-86-2 |
|---|---|
Molecular Formula |
C20H16O4 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
phenacyl 2-naphthalen-1-yloxyacetate |
InChI |
InChI=1S/C20H16O4/c21-18(16-8-2-1-3-9-16)13-24-20(22)14-23-19-12-6-10-15-7-4-5-11-17(15)19/h1-12H,13-14H2 |
InChI Key |
DHHZPHSGCOUWLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)COC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


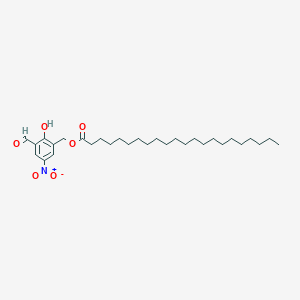

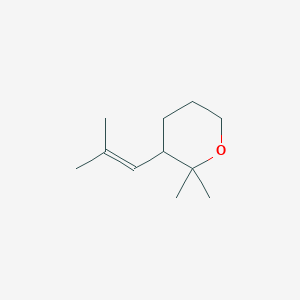


![6-Chloro-2-nitro-5H-benzo[a]phenothiazin-5-one](/img/structure/B14306250.png)
